Potency Against Human SPT: Lipoxamycin Exhibits 10-Fold Greater Potency Compared to the Yeast Ortholog
Lipoxamycin's potency against human serine palmitoyltransferase (SPT) is reported to be approximately 10-fold higher than its potency against the Saccharomyces cerevisiae enzyme . This stands in contrast to many antifungal SPT inhibitors, which typically exhibit greater potency against the fungal enzyme, and suggests a potential for enhanced mammalian target engagement that may contribute to the compound's observed in vivo toxicity.
| Evidence Dimension | SPT Inhibition (IC50) |
|---|---|
| Target Compound Data | ~2.1 nM (estimated based on 10-fold lower than yeast) |
| Comparator Or Baseline | S. cerevisiae SPT IC50 = 21 nM |
| Quantified Difference | ~10-fold lower IC50 (more potent) against human enzyme |
| Conditions | Recombinant enzyme assay (human SPT vs. S. cerevisiae SPT) |
Why This Matters
This species-selectivity inversion is a critical differentiator for researchers investigating SPT inhibition in mammalian systems versus antifungal applications, directly impacting experimental design and interpretation of off-target effects.
